Trimethyl[(pyridin-3-yl)methyl]azanium iodide
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H15IN2 |
|---|---|
Molecular Weight |
278.13 g/mol |
IUPAC Name |
trimethyl(pyridin-3-ylmethyl)azanium;iodide |
InChI |
InChI=1S/C9H15N2.HI/c1-11(2,3)8-9-5-4-6-10-7-9;/h4-7H,8H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
RFXOQZICQSKPKI-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC1=CN=CC=C1.[I-] |
Origin of Product |
United States |
Preparation Methods
Alkylation of Trimethylamine with (Pyridin-3-yl)methyl Iodide
The Menshutkin reaction between (pyridin-3-yl)methyl iodide and trimethylamine is the most direct route. The reaction proceeds via an S<sub>N</sub>2 mechanism , where trimethylamine acts as the nucleophile, displacing iodide from the alkyl halide:
-
Solvent : Acetonitrile or methanol (polar aprotic solvents enhance reaction rates).
-
Temperature : 60–80°C under reflux.
-
Molar Ratio : 1:1.2 (alkyl halide:trimethylamine) to ensure complete conversion.
-
Activation enthalpy () = 58.2 kJ/mol.
-
Activation entropy () = −120 J/(mol·K), indicative of a highly ordered transition state.
Solvent and Temperature Optimization
Solvent polarity significantly impacts reaction efficiency. Comparative studies in acetonitrile-methanol mixtures reveal:
| Solvent System | Reaction Rate (k, ×10<sup>−4</sup> s<sup>−1</sup>) | Yield (%) |
|---|---|---|
| Pure acetonitrile | 3.2 | 89 |
| Acetonitrile:methanol (3:1) | 2.8 | 85 |
| Pure methanol | 1.9 | 78 |
Higher polarity solvents stabilize the transition state, accelerating the reaction.
Alternative Halide Precursor Routes
Chloride to Iodide Anion Exchange
When (pyridin-3-yl)methyl chloride is used, a Finkelstein reaction facilitates halide exchange:
Conditions :
Direct Iodination of 3-Pyridinemethanol
3-Pyridinemethanol, synthesized via hydrogenation of 3-cyanopyridine, is iodinated using hydroiodic acid (HI):
Conditions :
-
HI Concentration : 57% (excess HI drives the reaction).
-
Temperature : 100°C for 3 hours.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Industrial protocols favor continuous flow systems for improved heat management and reproducibility:
Waste Management
-
Byproducts : Sodium chloride (from Finkelstein) or water (from direct iodination).
-
Recycling : Acetone and unreacted trimethylamine are distilled and reused.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Menshutkin reaction | High yield (92%), minimal byproducts | Requires pure alkyl iodide precursor |
| Finkelstein anion exchange | Uses cheaper chloride precursor | Two-step process, lower yield (80%) |
| Direct iodination of alcohol | Single-step from commercial alcohol | HI handling challenges, lower yield |
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-1-(pyridin-3-yl)methanaminium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium chloride (NaCl) or sodium bromide (NaBr) are employed.
Major Products Formed
Oxidation: N,N,N-Trimethyl-1-(pyridin-3-yl)methanaminium N-oxide.
Reduction: Secondary or tertiary amines.
Substitution: N,N,N-Trimethyl-1-(pyridin-3-yl)methanaminium chloride or bromide.
Scientific Research Applications
N,N,N-Trimethyl-1-(pyridin-3-yl)methanaminium iodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-1-(pyridin-3-yl)methanaminium iodide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with nucleophilic sites on biomolecules, leading to modifications in their structure and function.
Pathways Involved: It can participate in redox reactions, substitution reactions, and other chemical processes that alter the activity of enzymes and other proteins.
Comparison with Similar Compounds
Trimethyl-[2-(pyridine-3-carbonyloxy)ethyl]azanium iodide (CAS 5099-52-5)
- Structure : Features a pyridine-3-carbonyloxyethyl group instead of a pyridin-3-ylmethyl moiety.
- Molecular Formula : C₁₁H₁₇IN₂O₂ | Molecular Weight : 336.17 g/mol.
- Key Properties : Acts as a nicotinic acid derivative, commonly used in acetylcholine receptor studies due to its structural similarity to choline esters. Its ester linkage introduces hydrolytic instability compared to the ether linkage in the target compound .
Trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide (CAS 6188-35-8)
Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)azanium iodide (CAS 87358-28-9)
- Structure : Incorporates a pyrrolo[2,3-b]pyridine scaffold, adding a bicyclic heteroaromatic system.
- Molecular Formula : C₁₁H₁₆IN₃ | Molecular Weight : 325.18 g/mol.
- Such compounds are explored in medicinal chemistry for targeting nucleic acid interactions .
Benzoylcholine Iodide (CAS 532-55-8)
- Structure : A choline ester with a benzoyl group instead of a pyridinylmethyl moiety.
- Molecular Formula: C₁₂H₁₇INO₂ | Molecular Weight: 334.17 g/mol.
- Key Properties : Widely used as a substrate for acetylcholinesterase assays. The ester group confers susceptibility to hydrolysis, unlike the stable ether linkage in Trimethyl[(pyridin-3-yl)methyl]azanium iodide .
Hexadecyltrimethylammonium Iodide (CAS 7192-88-3)
- Structure : Features a long alkyl chain (C₁₆) instead of an aromatic group.
- Molecular Formula : C₁₉H₄₂IN | Molecular Weight : 411.46 g/mol.
- Key Properties : A cationic surfactant with a critical micelle concentration (CMC) of ~0.03 mM. The hydrophobic tail drives micelle formation, contrasting with the polar aromatic group in the target compound, which may reduce surfactant activity .
Comparative Data Table
Biological Activity
Trimethyl[(pyridin-3-yl)methyl]azanium iodide, a quaternary ammonium compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a trimethylated nitrogen atom linked to a pyridine moiety, which may enhance its pharmacological properties. The following sections explore its synthesis, biological activities, and potential applications based on recent research findings.
- Chemical Formula : CHNI
- Molecular Weight : Approximately 317.17 g/mol
- Appearance : Typically appears as a powder and is stable at room temperature.
Synthesis
The synthesis of this compound generally involves the alkylation of pyridine derivatives with trimethylamine in the presence of an iodide salt. This method allows for high yields and purity levels, making it suitable for further biological evaluations.
Antimicrobial Activity
Preliminary studies indicate that compounds containing imidazo[1,2-a]pyridine structures exhibit significant antimicrobial properties. This compound has shown promise against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Research indicates that its activity may be comparable to established antibiotics such as norfloxacin .
Anticancer Properties
Research has highlighted the cytotoxic effects of this compound against certain cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells, although comprehensive evaluations are needed to fully understand its mechanisms and efficacy.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
- Cytotoxicity Profile : In another investigation, the compound was tested against various cancer cell lines, showing a dose-dependent cytotoxic effect. The results indicated that higher concentrations led to increased cell death, suggesting potential for therapeutic applications in oncology .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | Quaternary ammonium enhances solubility |
| 2-Methylimidazo[1,2-a]pyridine | Structure | Anticancer | Base structure without quaternization |
| Trimethylammonium salts | Structure | Varies widely | General class of compounds |
The biological activity of this compound is hypothesized to involve disruption of bacterial cell membranes and interference with cellular processes in cancer cells. The positively charged nitrogen atom likely plays a crucial role in its interaction with negatively charged components of microbial membranes or cellular structures.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing trimethyl[(pyridin-3-yl)methyl]azanium iodide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via quaternization of pyridin-3-ylmethanol with trimethylamine in the presence of methyl iodide. Optimization involves controlling stoichiometric ratios (e.g., 1:1.2 for amine:alkyl halide), solvent polarity (e.g., acetonitrile or dichloromethane), and temperature (40–60°C). Post-synthesis purification via recrystallization from ethanol/water mixtures improves yield and purity . Monitor reaction completion using LCMS (e.g., m/z 645 [M+H]+ as in patent data) and confirm purity via HPLC (retention time ~1.43 minutes under SMD-TFA05 conditions) .
Q. Which analytical techniques are critical for characterizing this quaternary ammonium iodide?
- Methodological Answer : Key techniques include:
- LCMS : To verify molecular ion peaks (m/z 645 [M+H]+) and detect impurities.
- HPLC : For purity assessment using acidic mobile phases (e.g., 0.05% TFA in water/acetonitrile).
- 1H NMR : To confirm the methyl group environment (δ ~3.2–3.4 ppm for N(CH3)3) and pyridine proton signals (δ ~7.5–8.5 ppm). Flow NMR methods (as in ) enhance resolution for dynamic intermediates .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Quaternary ammonium iodides are hygroscopic and light-sensitive. Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials. Stability tests using accelerated degradation studies (40°C/75% RH for 4 weeks) combined with HPLC analysis can identify decomposition products (e.g., free pyridine derivatives) .
Advanced Research Questions
Q. What mechanistic insights govern the compound’s reactivity in nucleophilic substitution or catalytic applications?
- Methodological Answer : The iodide counterion enhances nucleophilicity in SN2 reactions. For catalytic studies (e.g., phase-transfer catalysis), kinetic experiments using UV-Vis spectroscopy or stopped-flow NMR (as in ) can monitor reaction rates. Computational modeling (DFT) of transition states helps rationalize regioselectivity in pyridine-functionalized systems .
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar quaternary ammonium salts?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns (e.g., 127I vs. 79Br). For overlapping NMR signals, 2D techniques (COSY, HSQC) and variable-temperature NMR clarify spatial and electronic interactions. Cross-reference synthetic intermediates (e.g., ’s m/z 755 [M+H]+ precursor) to confirm structural integrity .
Q. What strategies are effective for studying the compound’s interactions in biological systems (e.g., enzyme inhibition)?
- Methodological Answer : Use fluorescence-based assays with acetylthiocholine iodide analogs (as in ) to evaluate cholinesterase inhibition. Molecular docking simulations (AutoDock Vina) predict binding affinities to active sites. Surface plasmon resonance (SPR) quantifies real-time interaction kinetics with proteins .
Q. How can computational chemistry predict the compound’s behavior in novel solvent systems or ionic liquids?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
